![molecular formula C9H7IN2 B3046385 3-Iodo-4-phenyl-1H-pyrazole CAS No. 1238062-17-3](/img/structure/B3046385.png)
3-Iodo-4-phenyl-1H-pyrazole
Overview
Description
3-Iodo-4-phenyl-1H-pyrazole is a chemical compound with the empirical formula C3H3IN2 and a molecular weight of approximately 193.97 g/mol . It belongs to the pyrazole family, which consists of five-membered heterocyclic aromatic rings containing two nitrogen atoms and three carbon atoms . The compound’s structure comprises a phenyl group (C6H5) attached to a pyrazole ring.
Molecular Structure Analysis
The molecular structure of 3-Iodo-4-phenyl-1H-pyrazole consists of a pyrazole ring with an iodine atom (I) at position 3 and a phenyl group (C6H5) attached to position 4 . The 3D representation of the molecule can be visualized using software tools .
Chemical Reactions Analysis
3-Iodo-4-phenyl-1H-pyrazole can participate in various chemical reactions, including cyclizations, functional group transformations, and coupling reactions. For instance, it may undergo halogenation, condensations, and cycloadditions to yield diverse derivatives .
Physical And Chemical Properties Analysis
Scientific Research Applications
- Structure : 3-Iodo-4-phenyl-1H-pyrazole (Figure 1) belongs to the pyrazolo[3,4-b]pyridine family, which includes both 1H- and 2H-isomers .
Synthesis and Structural Features
!Figure 1: Structure of 3-Iodo-4-phenyl-1H-pyrazole
For more in-depth information, refer to the comprehensive review by Donaire-Arias et al .
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally similar compound, 4-iodopyrazole, has been reported to interact with alcohol dehydrogenase 1c, 1b, 1a in humans and mycocyclosin synthase in mycobacterium tuberculosis . These targets play crucial roles in metabolic processes.
Mode of Action
Phenylpyrazole insecticides, which share a similar structure, function by blocking glutamate-activated chloride channels in insects . This suggests that 3-Iodo-4-phenyl-1H-pyrazole might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Pyrazole derivatives have been known to exhibit diverse pharmacological effects, including antileishmanial and antimalarial activities . This suggests that 3-Iodo-4-phenyl-1H-pyrazole might affect multiple biochemical pathways, leading to downstream effects that contribute to its overall activity.
Result of Action
Some pyrazole derivatives have shown potent antileishmanial and antimalarial activities . This suggests that 3-Iodo-4-phenyl-1H-pyrazole might have similar effects, potentially leading to the inhibition of pathogenic organisms.
Action Environment
The synthesis of pyrazole derivatives often involves reactions catalyzed by iodine . This suggests that the synthesis and stability of 3-Iodo-4-phenyl-1H-pyrazole might be influenced by environmental factors such as temperature, pH, and the presence of other chemical agents.
properties
IUPAC Name |
5-iodo-4-phenyl-1H-pyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2/c10-9-8(6-11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCZFZMBKGJTRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NN=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694998 | |
Record name | 5-Iodo-4-phenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-4-phenyl-1H-pyrazole | |
CAS RN |
1238062-17-3 | |
Record name | 5-Iodo-4-phenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-iodo-4-phenyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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